molecular formula C9H9ClN2O2 B2525395 N-(5-Chloro-2-pyridinyl)-3-oxobutanamide CAS No. 64500-19-2

N-(5-Chloro-2-pyridinyl)-3-oxobutanamide

Cat. No.: B2525395
CAS No.: 64500-19-2
M. Wt: 212.63
InChI Key: UEZASIMGDHJPTD-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-pyridinyl)-3-oxobutanamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro-substituted pyridine ring and an oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-pyridinyl)-3-oxobutanamide typically involves the reaction of 5-chloro-2-aminopyridine with an appropriate acylating agent. One common method involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-pyridinyl)-3-oxobutanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction can produce N-(5-chloro-2-pyridinyl)-3-hydroxybutanamide .

Scientific Research Applications

N-(5-Chloro-2-pyridinyl)-3-oxobutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-pyridinyl)-3-oxobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Chloro-2-pyridinyl)-3-oxobutanamide is unique due to its specific structural features, such as the combination of a chloro-substituted pyridine ring and an oxobutanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c1-6(13)4-9(14)12-8-3-2-7(10)5-11-8/h2-3,5H,4H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZASIMGDHJPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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